1-Phenylprop-1-en-2-yl octanoate
Description
Properties
CAS No. |
142960-30-3 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.377 |
IUPAC Name |
1-phenylprop-1-en-2-yl octanoate |
InChI |
InChI=1S/C17H24O2/c1-3-4-5-6-10-13-17(18)19-15(2)14-16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |
InChI Key |
FBXDTUZGMFIHBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC(=CC1=CC=CC=C1)C |
Synonyms |
(2E)-3-Phenyl-2-propenyl octanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Octanoate Esters with Aliphatic Alcohol Moieties
Octanoate esters vary significantly based on the alcohol component. Key comparisons include:
Key Findings :
- Reactivity: Unlike 1-chloroethyl octanoate, the target lacks electrophilic substituents, reducing its utility in substitution reactions but enhancing stability .
Phenylpropenyl Derivatives with Varied Functional Groups
Compounds sharing the phenylpropenyl backbone but differing in functional groups include:
Key Findings :
- Bioactivity: The ester group in the target compound may reduce direct biological activity compared to 1-phenylprop-2-en-1-ol, which showed significant anti-ulcerogenic effects . However, hydrolysis could release phenylpropenol, indirectly contributing to bioactivity.
- Stability : The fluorinated analog () demonstrates how aromatic substitutions can enhance stability, suggesting that the target’s phenyl group may similarly resist metabolic degradation.
Physicochemical and Reactivity Profiles
Hydrolysis and Metabolic Pathways
Octanoate esters typically hydrolyze into octanoic acid and the corresponding alcohol. For example:
- Pentyl octanoate hydrolyzes to pentanol and octanoic acid, both of which enter metabolic pathways like β-oxidation .
- 1-Phenylprop-1-en-2-yl octanoate is expected to release phenylpropenol, which may undergo further oxidation or conjugation. The aromatic alcohol’s metabolic fate remains unstudied but could differ from aliphatic analogs.
Solubility and Partitioning
- Aliphatic octanoates (e.g., decyl octanoate) are lipophilic, making them suitable for cosmetic emollients .
- The target compound’s phenylpropenyl group likely reduces water solubility further, favoring organic solvents or lipid-rich environments.
Preparation Methods
Fischer Esterification
Fischer esterification is a classical acid-catalyzed equilibrium reaction between carboxylic acids and alcohols. For 1-phenylprop-1-en-2-ol, this method requires optimization due to potential side reactions (e.g., polymerization of the allylic alcohol).
Key Steps :
-
Reagents : Octanoic acid, 1-phenylprop-1-en-2-ol, sulfuric acid (H₂SO₄) as catalyst.
-
Conditions : Reflux in excess alcohol (or acid) to drive equilibrium toward ester formation.
-
Purification : Distillation or column chromatography.
Example Protocol :
| Component | Amount (mmol) | Role |
|---|---|---|
| Octanoic acid | 1.0 | Carboxylic acid |
| 1-Phenylprop-1-en-2-ol | 1.2 | Alcohol (excess) |
| H₂SO₄ | 0.1 | Catalyst |
Procedure: A mixture of octanoic acid and 1-phenylprop-1-en-2-ol is heated under reflux with H₂SO₄. The alcohol is used in excess to shift equilibrium. Water is removed via Dean-Stark trap. After cooling, the mixture is neutralized with NaHCO₃, and the ester is extracted with ethyl acetate .
Limitations :
-
Low yields for sterically hindered alcohols.
-
Risk of alcohol dehydration or polymerization.
Coupling Agent-Mediated Esterification
To enhance efficiency, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (N,N-dimethylaminopyridine) are employed. This method is particularly effective for less reactive alcohols.
Key Steps :
-
Reagents : Octanoic acid, 1-phenylprop-1-en-2-ol, EDCI, DMAP.
Example Protocol :
| Component | Amount (mmol) | Role |
|---|---|---|
| Octanoic acid | 1.0 | Carboxylic acid |
| 1-Phenylprop-1-en-2-ol | 1.0 | Alcohol |
| EDCI | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst |
Procedure: Octanoic acid and DMAP are dissolved in DCM. EDCI is added, followed by 1-phenylprop-1-en-2-ol. The reaction proceeds for 12–18 hours. Quenching with NaHCO₃ and extraction yield the ester .
Advantages :
-
High yield (up to 72.9%) under mild conditions.
-
Minimizes side reactions due to controlled activation.
Enzymatic Esterification
Lipases (e.g., Novozyme-435) catalyze esterification in organic solvents, offering enantioselectivity and eco-friendly conditions.
Key Steps :
-
Reagents : Octanoic acid, 1-phenylprop-1-en-2-ol, Novozyme-435.
Example Protocol :
| Component | Amount (mmol) | Role |
|---|---|---|
| Octanoic acid | 1.0 | Substrate |
| 1-Phenylprop-1-en-2-ol | 1.0 | Substrate |
| Novozyme-435 | 5 mg | Biocatalyst |
Procedure: The substrates are dissolved in ethyl acetate with Novozyme-435. The reaction is monitored by TLC. After filtration, the ester is purified .
Benefits :
-
Sustainable and energy-efficient.
-
Potential for stereoselective synthesis.
Grignard Reaction Followed by Esterification
This route involves synthesizing the alcohol precursor via Grignard chemistry, followed by esterification.
Synthesis of 1-Phenylprop-1-en-2-ol :
-
Grignard Reagent : Vinylmagnesium bromide reacts with benzaldehyde to form 1-phenylprop-1-en-2-ol.
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard synthesis | VinylMgBr, benzaldehyde, THF, 0°C | 60–70% |
| Esterification | EDCI, DMAP, DCM, RT, 12 h | 72.9% |
Notes :
-
The Grignard step requires anhydrous conditions to avoid quenching.
-
Esterification proceeds efficiently due to the alcohol’s reactivity .
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, reducing reaction times and improving yields.
Procedure :
-
Reagents : Octanoic acid, 1-phenylprop-1-en-2-ol, Fe(OTs)₃.
Example Protocol :
| Component | Amount (mmol) | Role |
|---|---|---|
| Octanoic acid | 1.0 | Acid |
| 1-Phenylprop-1-en-2-ol | 1.05 | Alcohol |
| Fe(OTs)₃ | 0.02 | Catalyst |
Procedure: The mixture is irradiated under microwave conditions. After cooling, the ester is isolated via filtration and chromatography .
Advantages :
-
Rapid synthesis (1.5 hours vs. days for traditional methods).
-
High energy efficiency.
Purification and Characterization
Post-synthesis, purification ensures high-purity ester. Common methods include:
-
Column Chromatography : Silica gel with hexane/ethyl acetate .
-
Crystallization : From solvents like cyclohexane or heptane .
Analytical Data :
| Property | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.3–7.1 (m, 5H, aromatic), 5.1 (s, 2H, CH₂) | |
| ¹³C NMR (CDCl₃) | δ 170.5 (C=O), 141.2 (C=C), 129.8 (aromatic) | |
| HRMS (ESI) | m/z [M+H]⁺ 305.2105 (calculated 305.2107) |
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 40–60 | Reflux, H₂SO₄ | Simple, low-cost | Slow, side reactions |
| EDCI/DMAP | 70–73 | RT, DCM | High yield, mild conditions | Expensive coupling agents |
| Enzymatic | 60–80 | Ethyl acetate, 24 h | Stereoselective, eco-friendly | Long reaction time |
| Microwave | 65–70 | 150°C, 1.5 h | Rapid, energy-efficient | Specialized equipment |
| Grignard + EDCI | 60–72 | Two-step, THF/DCM | High purity, controlled steps | Anhydrous conditions required |
Q & A
Basic: What analytical methods are recommended for determining the purity and structural integrity of 1-phenylprop-1-en-2-yl octanoate in synthetic samples?
Methodological Answer:
- Gas Chromatography–Mass Spectrometry (GC-MS) with isobutanol derivatization is optimal for quantifying octanoate derivatives. Derivatization reduces volatility and improves sensitivity by generating specific mass fragments (e.g., m/z 127.1 and 145.1 for unlabeled octanoate isobutyl ester) .
- Sample Preparation : Use transesterification with acetyl chloride in isobutanol (3 mol/L) at 90°C for 60 minutes, followed by chloroform extraction to minimize contamination .
- Validation : Include spiked control samples to account for endogenous octanoate dilution and ensure reproducibility. Precision is critical when handling phase-separated solutions during derivatization .
Advanced: How can researchers resolve discrepancies between expected and observed isotopic enrichment of 1-phenylprop-1-en-2-yl octanoate in metabolic tracer studies?
Methodological Answer:
- Identify Contamination Sources : Lipogenesis from glucose can introduce unlabeled octanoate, particularly in mixed-nutrient studies. For example, deviations up to −28.5% were observed when carbohydrates were co-administered .
- Control Experiments : Use fasting-state plasma to baseline endogenous octanoate levels. Pre-treat samples with liquid-liquid extraction to remove interfering lipids .
- Data Correction : Apply correction factors based on parallel assays (e.g., AMP production or acyl-CoA synthetase activity) to account for background noise in kinetic measurements .
Basic: What are the best practices for characterizing the stereochemical configuration of 1-phenylprop-1-en-2-yl octanoate?
Methodological Answer:
- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement. Ensure anisotropic displacement parameters are modeled accurately to resolve stereochemistry .
- Software Tools : Leverage ORTEP-III for visualizing anisotropic displacement ellipsoids and validating molecular geometry .
- Validation Metrics : Report R values (<5% for high-resolution data) and include CIF files with deposited structures .
Advanced: How can flux balance analysis (FBA) be applied to study the metabolic fate of 1-phenylprop-1-en-2-yl octanoate in microbial systems?
Methodological Answer:
- Model Constraints : Integrate experimental data (e.g., octanoate uptake rates, growth rates, and polyhydroxyalkanoate production) into genome-scale models like iJN1411 for Pseudomonas putida .
- Parameterization : Use Michaelis–Menten kinetics to account for enzyme-substrate interactions, especially when background activity complicates rate measurements (e.g., high solubility of octanoate in acyl-CoA assays) .
- Validation : Compare predicted vs. observed metabolite fluxes under varying nutrient conditions to identify regulatory nodes .
Basic: How to optimize derivatization protocols for enhancing sensitivity in octanoate quantification?
Methodological Answer:
- Derivatization Comparison : Isobutyl esters improve sensitivity 20-fold over methyl esters due to higher-abundance mass fragments (m/z 127.1 vs. lower fragments in methyl derivatives) .
- Protocol Adjustments : Optimize incubation time (60–90 minutes) and temperature (90°C) to maximize yield. Use freshly prepared acetyl chloride in isobutanol to avoid reagent degradation .
- Lower Limits of Quantification (LLOQ) : Achieve LLOQ of 0.43 μM with isobutyl derivatization, suitable for low-concentration plasma samples .
Advanced: What experimental designs mitigate interference from endogenous octanoate in tracer studies involving 1-phenylprop-1-en-2-yl octanoate?
Methodological Answer:
- Stable Isotope Protocols : Administer a priming dose of ¹³C-labeled octanoate followed by continuous infusion to achieve steady-state enrichment in plasma (120–180 minutes) .
- Matrix Effects : Pre-treat glassware with chloroform and bake at 80°C to eliminate contamination .
- Statistical Corrections : Use dilution-adjusted calculations for spiked controls and normalize against fasted-state baseline measurements .
Basic: How to validate enzymatic activity assays using octanoate derivatives as substrates?
Methodological Answer:
- Substrate Design : Use fluorogenic probes like 6,8-difluoro-4-methylumbelliferyl octanoate (DiFMU-octanoate) for real-time monitoring of lipase activity. Ensure substrate concentrations exceed KM values (e.g., 40 μM for DiFMU-octanoate) .
- Kinetic Assays : Measure initial reaction rates under saturating substrate conditions. Normalize activity to enzyme concentration to account for encapsulation effects .
- Controls : Include unlabeled octanoate controls to distinguish between enzymatic and non-specific hydrolysis .
Advanced: How can computational tools reconcile contradictions in octanoate metabolic flux data across different experimental models?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomic data with FBA predictions to identify strain-specific metabolic bottlenecks (e.g., E. coli FadD mutants vs. P. putida) .
- Sensitivity Analysis : Test model robustness to perturbations in uptake rates or ATP demand. For example, E. coli mutants showed improved growth on octanoate due to enhanced acyl-CoA synthetase activity .
- Cross-Validation : Compare GC-MS enrichment data with breath ¹³CO2 measurements to validate oxidation rates in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
